molecular formula C31H32N2O6S B11629528 ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11629528
M. Wt: 560.7 g/mol
InChI Key: UYEDSNSYOOMIEH-SHHOIMCASA-N
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Description

ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, benzoyl, oxo, and thiazole

Preparation Methods

The synthesis of ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several steps:

    Starting Materials: The synthesis begins with the preparation of the necessary starting materials, which include various substituted benzoyl and thiazole derivatives.

    Reaction Conditions: The reactions typically involve conditions such as refluxing in organic solvents, the use of catalysts, and controlled temperatures to ensure the desired product formation.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors and automated systems to optimize yield and purity.

Chemical Reactions Analysis

ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The benzoyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

    Common Reagents: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are commonly used.

    Major Products: The major products depend on the specific reaction conditions and reagents used, but typically include various substituted derivatives of the original compound.

Scientific Research Applications

ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

ETHYL 2-{3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as ETHYL 2-HYDROXY-4-METHYLPENTANOATE and 5-ETHYL-4-HYDROXY-2-METHYL-3(2H)-FURANONE share some structural similarities.

Properties

Molecular Formula

C31H32N2O6S

Molecular Weight

560.7 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H32N2O6S/c1-7-15-39-22-13-14-23(18(5)16-22)26(34)24-25(21-11-9-20(10-12-21)17(3)4)33(29(36)27(24)35)31-32-19(6)28(40-31)30(37)38-8-2/h7,9-14,16-17,25,34H,1,8,15H2,2-6H3/b26-24+

InChI Key

UYEDSNSYOOMIEH-SHHOIMCASA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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